molecular formula C13H26ClNO4 B14805461 N-Butyl-N-(3-chloropropyl)butan-1-amine xoxalate

N-Butyl-N-(3-chloropropyl)butan-1-amine xoxalate

Cat. No.: B14805461
M. Wt: 295.80 g/mol
InChI Key: HGRBSLUPZPHIKR-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-chloropropyl)butan-1-amine xoxalate is an organic compound with the molecular formula C11H24ClN. It is a derivative of butanamine, where the amine group is substituted with butyl and 3-chloropropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine typically involves the reaction of butanamine with 1-chloro-3-bromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N-Butyl-N-(3-chloropropyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-chloropropyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Hydroxyl or amino-substituted derivatives

Scientific Research Applications

N-Butyl-N-(3-chloropropyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-chloropropyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride
  • 1-Chloro-3-di-N-butylaminopropane
  • Dibutyl (3-chloropropyl)amine

Uniqueness

N-Butyl-N-(3-chloropropyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H26ClNO4

Molecular Weight

295.80 g/mol

IUPAC Name

N-butyl-N-(3-chloropropyl)butan-1-amine;oxalic acid

InChI

InChI=1S/C11H24ClN.C2H2O4/c1-3-5-9-13(10-6-4-2)11-7-8-12;3-1(4)2(5)6/h3-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

HGRBSLUPZPHIKR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCCl.C(=O)(C(=O)O)O

Origin of Product

United States

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